![molecular formula C25H29NO2S2 B12157198 (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12157198.png)
(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an octyloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methylbenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Thione Sulfur
The thione (-C=S) group undergoes nucleophilic substitution with amines or thiols, forming derivatives with modified biological activity.
Reaction Example :
Thione+R-NH2EtOH, ΔThiourea derivative+H2S
Conditions : Ethanol reflux (78°C, 6–8 hours) or microwave-assisted synthesis (100 W, 120°C, 20–30 minutes).
Analytical Confirmation : Disappearance of the S-H stretch (~2550 cm⁻¹) in FT-IR and new NH₂ signals in 1H-NMR.
Oxidation to Disulfide Derivatives
Controlled oxidation converts the thione group into a disulfide bond, enhancing stability for pharmacological studies.
Reagents : Hydrogen peroxide (H₂O₂, 30%) or iodine (I₂) in dichloromethane.
Mechanism :
2ThioneI2Disulfide+2HI
Yield : 65–78% under inert atmosphere.
Knoevenagel Condensation
The exocyclic double bond at C5 participates in Knoevenagel reactions to extend conjugation.
Typical Protocol :
Cycloaddition Reactions
The benzylidene moiety engages in [4+2] Diels-Alder reactions with dienes.
Example :
Benzylidene+1,3-ButadieneToluene, 110°CBicyclic adduct
Regioselectivity : Governed by electron-donating octyloxy group (ortho/para preference) .
Bromination at Methyl Substituents
The 3-methylphenyl group undergoes regioselective bromination.
Reagents : N-Bromosuccinimide (NBS) with benzoyl peroxide initiator .
Outcome :
-CH3NBS-CH2Br(80% yield)
Applications : Brominated derivatives show enhanced anticancer activity .
Hydrolysis of Thiazolidinone Ring
Under strong acidic or basic conditions, the thiazolidinone ring hydrolyzes to form thioamide intermediates.
Conditions :
-
Acidic: 6M HCl, reflux (48 hours)
-
Basic: NaOH (10%), ethanol, Δ (24 hours)
Products :
Thioamide+CO2+H2O
Significance : Intermediate for synthesizing fused heterocycles .
Photochemical [2+2] Cycloaddition
UV irradiation induces dimerization via the exocyclic double bond.
Conditions :
-
Solvent: Acetonitrile
-
Wavelength: 254 nm (Hg lamp)
Product : Head-to-tail dimer with retained stereochemistry (confirmed by X-ray).
Analytical Techniques for Reaction Monitoring
-
Thin-Layer Chromatography (TLC) : Silica gel GF₂₅₄ plates, eluent = ethyl acetate/hexane (3:7).
-
NMR Spectroscopy : 1H- and 13C-NMR for tracking substituent changes (e.g., δ 10.2 ppm for -NH₂ in thioureas).
-
Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 452.1 for disulfide dimer).
This compound’s reactivity is foundational for developing derivatives with optimized pharmacokinetic profiles. Further studies should explore catalytic asymmetric reactions and in silico modeling to predict novel reactivities.
Scientific Research Applications
Biological Activities
Research has shown that compounds within the thiazolidinone class exhibit significant biological activities. The unique substituents on (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one influence its efficacy against various biological targets:
-
Antimicrobial Activity
- The compound has demonstrated promising antimicrobial properties, potentially effective against a range of bacteria and fungi. The thiazolidinone scaffold is known for enhancing the activity of similar compounds against microbial pathogens.
-
Anticancer Properties
- Studies indicate that this compound may interact with enzymes involved in cancer progression. Its binding affinity towards these targets is essential for its therapeutic efficacy in cancer treatment.
Case Studies
Several studies have reported on the efficacy of thiazolidinones, including This compound :
-
Antimicrobial Efficacy
- In vitro studies have shown that derivatives of thiazolidinones exhibit potent antimicrobial activity against resistant strains of bacteria and fungi. The introduction of an octyloxy group has been linked to improved solubility and bioavailability, enhancing overall efficacy.
- Cancer Cell Line Studies
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Cresols: Cresols are methylphenols with similar aromatic structures but lack the thiazolidinone ring.
Thiazolidinediones: These compounds share the thiazolidinone ring but have different substituents and biological activities.
Benzylidene derivatives: Compounds with benzylidene groups but different core structures.
Uniqueness
(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a benzylidene group, and an octyloxy substituent
Biological Activity
(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, a class of compounds known for their diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Structural Characteristics
The compound features a thiazolidin-4-one core with specific substituents that influence its biological activity. The presence of the octyloxy group and the 3-methylphenyl moiety are critical for determining its pharmacological properties. The thiazolidinone ring is known to be a versatile scaffold in medicinal chemistry, allowing for modifications that can enhance activity against various biological targets.
Antioxidant Activity
Thiazolidin-4-ones exhibit significant antioxidant properties. Studies indicate that modifications on the thiazolidinone ring can enhance radical scavenging activity. For example, compounds with hydroxyl or methoxy groups at specific positions showed improved antioxidant capacity compared to their unsubstituted counterparts .
Anticancer Activity
Research has demonstrated that thiazolidin-4-one derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including leukemia and CNS tumors. A notable study reported that certain derivatives exhibited up to 84% inhibition against MOLT-4 leukemia cells .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-ones has been well-documented. Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition rates exceeding 90% against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing or donating groups significantly influences this activity.
Anti-inflammatory and Analgesic Effects
Thiazolidin-4-ones also possess anti-inflammatory properties. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features:
Substituent Type | Position | Effect on Activity |
---|---|---|
Hydroxyl | 4 | Increases antioxidant activity |
Octyloxy | 5 | Enhances lipophilicity and cellular uptake |
Methyl | 3 | Modulates anticancer potency |
This table summarizes how different substituents can modulate the biological efficacy of thiazolidin-4-one derivatives.
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on B16F10 melanoma cells, revealing significant inhibition of melanin production through tyrosinase inhibition mechanisms. The compound did not exhibit cytotoxicity at concentrations below 20 µM, suggesting a favorable therapeutic index .
- Antimicrobial Testing : In vitro assays showed that compounds with halogen substitutions demonstrated enhanced antibacterial activity against E. coli, with some derivatives achieving inhibition rates comparable to standard antibiotics like ampicillin .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Condensation : React 4-octyloxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
Cyclization : Treat the intermediate with chloroacetic acid or derivatives in the presence of sodium acetate to form the thiazolidinone ring .
- Key Variables : Solvent polarity (ethanol vs. methanol) affects cyclization efficiency. Elevated temperatures (~80°C) improve reaction rates but may degrade heat-sensitive substituents. Yield optimization requires balancing stoichiometry (1:1.2 aldehyde:thiosemicarbazide) and pH control (pH 4–5) to minimize side products .
Q. How is the Z-configuration of the benzylidene group confirmed, and what spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography (e.g., single-crystal analysis) provides definitive proof of the Z-configuration by resolving the spatial arrangement of substituents around the C5=C bond .
- NMR : 1H-NMR coupling constants (JH,H≈12–14Hz) between H5 and the benzylidene proton confirm the Z-geometry. 13C-NMR distinguishes thioxo (C=S) and carbonyl (C=O) groups at ~190 ppm and 170 ppm, respectively .
- FT-IR : Strong absorption bands at ~1250 cm−1 (C=S) and ~1680 cm−1 (C=O) validate the thiazolidinone core .
Advanced Research Questions
Q. How do structural modifications (e.g., octyloxy chain length, 3-methylphenyl substitution) influence solubility and crystallinity?
- Methodological Answer :
- Solubility : The octyloxy chain enhances lipophilicity (logP > 4 predicted via computational tools), improving solubility in non-polar solvents (e.g., DCM, chloroform) but reducing aqueous solubility. Comparative studies with shorter alkoxy chains (e.g., methoxy) show a 3-fold decrease in logP .
- Crystallinity : Bulky substituents (e.g., 3-methylphenyl) disrupt crystal packing, as evidenced by lower melting points (mp ~160–165°C) compared to unsubstituted analogs (mp ~190°C). Differential Scanning Calorimetry (DSC) reveals broader endotherms, indicating reduced crystallinity .
Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can conflicting data across studies be resolved?
- Methodological Answer :
- Mechanism : The thioxo group (C=S) and benzylidene moiety inhibit bacterial enoyl-ACP reductase (FabI), disrupting fatty acid biosynthesis. Molecular docking studies (e.g., AutoDock Vina) show a binding affinity of −8.2 kcal/mol for FabI, with hydrophobic interactions from the octyloxy chain stabilizing the complex .
- Data Contradictions : Discrepancies in MIC values (e.g., 2–16 µg/mL for S. aureus) may arise from assay variability (broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and comparative studies with control compounds (e.g., ciprofloxacin) are recommended .
Q. How can computational models predict the compound’s interaction with biological targets, and what are the limitations of these models?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or GROMACS to model interactions with targets like COX-2 or EGFR. The octyloxy chain’s flexibility requires enhanced sampling (e.g., molecular dynamics >50 ns) to capture conformational changes .
- Limitations : Force fields (e.g., AMBER) may inadequately parameterize sulfur atoms (C=S), leading to inaccuracies in binding energy calculations (±1.5 kcal/mol error). Hybrid QM/MM approaches improve accuracy but increase computational cost .
Q. What strategies mitigate oxidative degradation of the thioxo group during storage or biological assays?
- Methodological Answer :
- Stabilization : Store under inert gas (N2/Ar) at −20°C to slow oxidation to sulfoxide derivatives. Antioxidants (e.g., BHT at 0.1% w/v) in assay buffers reduce degradation by 70% over 72 hours .
- Analytical Monitoring : Use LC-MS (ESI− mode) to detect sulfoxide formation (m/z +16). Stability-indicating HPLC methods (C18 column, 0.1% TFA in acetonitrile/water gradient) achieve baseline separation of degradation products .
Properties
Molecular Formula |
C25H29NO2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO2S2/c1-3-4-5-6-7-8-16-28-22-14-12-20(13-15-22)18-23-24(27)26(25(29)30-23)21-11-9-10-19(2)17-21/h9-15,17-18H,3-8,16H2,1-2H3/b23-18- |
InChI Key |
OERNSJQCJYSDMU-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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